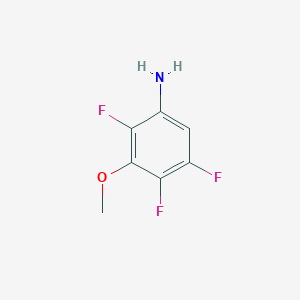
2,4,5-Trifluoro-3-methoxyaniline
概要
説明
2,4,5-Trifluoro-3-methoxyaniline (TFMA) is a fluorinated aromatic amine with a wide range of applications in organic synthesis and scientific research. It is an important building block for the synthesis of various heterocyclic compounds and pharmaceuticals. It is also used as a reagent for the preparation of a variety of fluorinated derivatives, including fluorinated polymers, surfactants, and other materials. TFMA has also been used in a variety of biochemical and physiological experiments, including studies on enzyme kinetics and protein-protein interactions.
科学的研究の応用
2,4,5-Trifluoro-3-methoxyaniline is a versatile reagent for the synthesis of a variety of fluorinated derivatives, including fluorinated polymers, surfactants, and other materials. It has also been used in a variety of biochemical and physiological experiments, including studies on enzyme kinetics and protein-protein interactions. 2,4,5-Trifluoro-3-methoxyaniline has been used to study the structure and function of proteins, as well as the mechanism of action of drugs. It has also been used to study the effects of environmental toxins on biochemical processes, as well as the mechanisms of action of drugs on cells.
作用機序
The mechanism of action of 2,4,5-Trifluoro-3-methoxyaniline is not yet fully understood. It is believed that 2,4,5-Trifluoro-3-methoxyaniline interacts with proteins and enzymes by forming hydrogen bonds with amino acid residues in the active site of the proteins or enzymes. This interaction can alter the activity of the proteins or enzymes, leading to changes in the biochemical or physiological processes in which they are involved.
生化学的および生理学的効果
2,4,5-Trifluoro-3-methoxyaniline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including proteases, phosphatases, kinases, and phosphodiesterases. It has also been shown to modulate the activity of a variety of proteins, including transcription factors and receptors. In addition, 2,4,5-Trifluoro-3-methoxyaniline has been shown to modulate the activity of a variety of cell signaling pathways, including those involved in apoptosis, cell proliferation, and cell migration.
実験室実験の利点と制限
2,4,5-Trifluoro-3-methoxyaniline has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from a variety of suppliers. It is also a relatively stable molecule, and is not easily degraded by common laboratory reagents. However, 2,4,5-Trifluoro-3-methoxyaniline is a highly fluorinated molecule, and is therefore difficult to handle and dispose of safely in the laboratory. In addition, it can be toxic if inhaled or ingested, and should be handled with caution.
将来の方向性
The potential applications of 2,4,5-Trifluoro-3-methoxyaniline are vast, and research into its mechanism of action and biochemical and physiological effects is ongoing. Potential future directions for research include further investigation of its effects on proteins and enzymes, as well as its effects on cell signaling pathways. In addition, further research could be conducted on the synthesis of novel fluorinated derivatives of 2,4,5-Trifluoro-3-methoxyaniline, and their potential applications in organic synthesis and scientific research. Finally, further research could be conducted into the use of 2,4,5-Trifluoro-3-methoxyaniline as a reagent for the preparation of novel pharmaceuticals and materials.
特性
IUPAC Name |
2,4,5-trifluoro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-7-5(9)3(8)2-4(11)6(7)10/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESHQEGOVPUXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379491 | |
| Record name | 2,4,5-trifluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoro-3-methoxyaniline | |
CAS RN |
114214-45-8 | |
| Record name | 2,4,5-trifluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

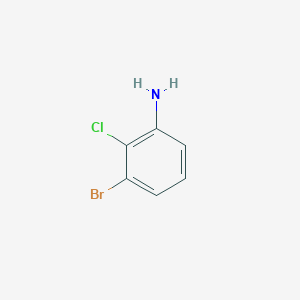
![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)
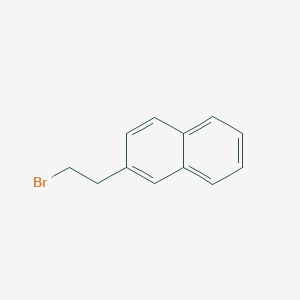
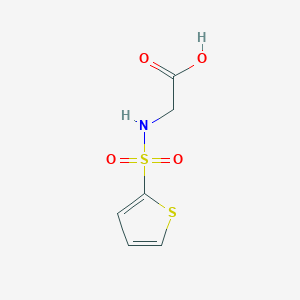
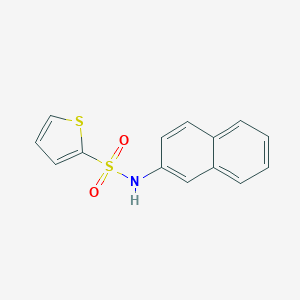
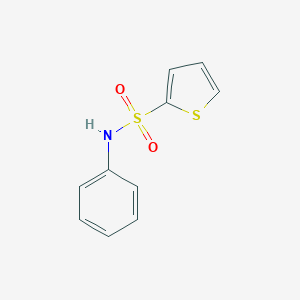
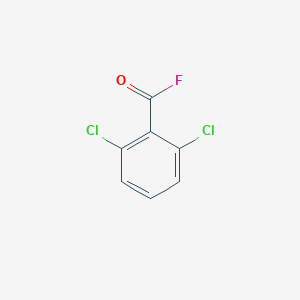
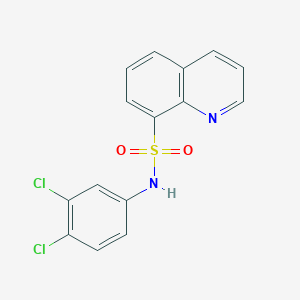

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)
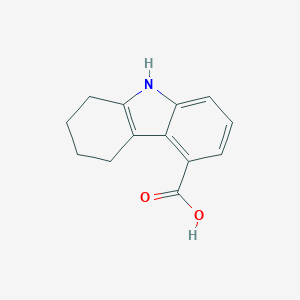
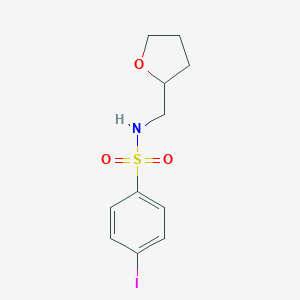
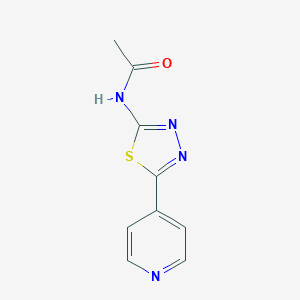
![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)